Cas no 156942-85-7 (4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol)

4-Amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group, a 4-ethoxyphenyl moiety, and a thiol functional group. This structure imparts unique reactivity, making it valuable as a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of both amino and thiol groups enhances its potential for further derivatization, while the ethoxyphenyl substituent contributes to lipophilicity, influencing solubility and binding properties. Its well-defined molecular framework is advantageous for the development of biologically active compounds, particularly in medicinal chemistry research. The compound’s stability and synthetic accessibility further support its utility in specialized chemical applications.
4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol structure
156942-85-7 structure
Product name:4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
CAS No:156942-85-7
MF:C10H12N4OS
MW:236.293479919434
MDL:MFCD06655372
CID:3057889
PubChem ID:4961992

4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
    • 4-amino-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
    • AKOS000268985
    • 156942-85-7
    • G23661
    • GGA94285
    • CS-0231976
    • MFCD06655372
    • EN300-12603
    • Z55982048
    • MDL: MFCD06655372
    • Inchi: InChI=1S/C10H12N4OS/c1-2-15-8-5-3-7(4-6-8)9-12-13-10(16)14(9)11/h3-6H,2,11H2,1H3,(H,13,16)
    • InChI Key: XYCKNRBDYPLFBQ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 236.07318219Da
  • Monoisotopic Mass: 236.07318219Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95Ų
  • XLogP3: 1.2

4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-12603-0.25g
4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
156942-85-7 95%
0.25g
$136.0 2023-08-31
Enamine
EN300-12603-0.05g
4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
156942-85-7 95%
0.05g
$65.0 2023-08-31
TRC
A640095-250mg
4-Amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
156942-85-7
250mg
$ 295.00 2022-06-07
Chemenu
CM443342-500mg
4-Amino-5-(4-ethoxyphenyl)-4h-1,2,4-triazole-3-thiol
156942-85-7 95%+
500mg
$315 2023-02-02
Aaron
AR00HZ4C-50mg
4-Amino-5-(4-ethoxyphenyl)-4h-1,2,4-triazole-3-thiol
156942-85-7 95%
50mg
$115.00 2025-01-25
A2B Chem LLC
AI37568-100mg
4-Amino-5-(4-ethoxyphenyl)-4h-1,2,4-triazole-3-thiol
156942-85-7 95%
100mg
$137.00 2024-04-20
A2B Chem LLC
AI37568-10g
4-Amino-5-(4-ethoxyphenyl)-4h-1,2,4-triazole-3-thiol
156942-85-7 95%
10g
$1647.00 2024-04-20
A2B Chem LLC
AI37568-500mg
4-Amino-5-(4-ethoxyphenyl)-4h-1,2,4-triazole-3-thiol
156942-85-7 95%
500mg
$305.00 2024-04-20
A2B Chem LLC
AI37568-1g
4-Amino-5-(4-ethoxyphenyl)-4h-1,2,4-triazole-3-thiol
156942-85-7 95%
1g
$409.00 2024-04-20
A2B Chem LLC
AI37568-50mg
4-Amino-5-(4-ethoxyphenyl)-4h-1,2,4-triazole-3-thiol
156942-85-7 95%
50mg
$104.00 2024-04-20

4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol Related Literature

Additional information on 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Professional Introduction to 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 156942-85-7)

4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 156942-85-7) is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound belongs to the triazole class of molecules, which are widely recognized for their versatility in drug design and development. The presence of multiple functional groups, including an amino group, an ethoxyphenyl moiety, and a thiol group, makes this molecule a promising candidate for further exploration in synthetic chemistry and bioactivity studies.

The structural framework of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol incorporates a triazole ring, which is a key pharmacophore in many bioactive molecules. Triazole rings are known for their ability to stabilize reactive intermediates and enhance binding affinity to biological targets. The incorporation of an amino group at the 4-position of the triazole ring increases the molecule's potential for hydrogen bonding interactions, which is crucial for drug-receptor binding. Additionally, the ethoxyphenyl substituent at the 5-position introduces a hydrophobic aromatic ring that can contribute to membrane permeability and metabolic stability.

The thiol group at the 3-position of the triazole ring is particularly noteworthy due to its reactivity and potential biological significance. Thiols are well-known for their ability to participate in disulfide bond formation, which is a critical mechanism in protein stabilization and enzyme activity. Moreover, thiol groups can act as nucleophiles in various biochemical pathways, making them valuable in drug design for targeted interactions with biological molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of triazole derivatives, particularly those with multiple functional groups that can modulate biological pathways. Studies have shown that compounds containing both amino and thiol groups exhibit significant bioactivity against various diseases, including infectious diseases and cancer. The combination of these functional groups allows for multiple interaction points with biological targets, potentially leading to enhanced therapeutic efficacy.

One of the most compelling aspects of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is its potential as a scaffold for drug discovery. The structural features of this compound make it amenable to modifications that can fine-tune its bioactivity and pharmacokinetic properties. For instance, the presence of the ethoxyphenyl group provides a handle for further derivatization through techniques such as Suzuki-Miyaura cross-coupling reactions or Friedel-Crafts alkylation. These modifications can lead to novel analogs with improved solubility, bioavailability, or target specificity.

Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying promising drug candidates. Molecular docking studies have been performed on 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol to evaluate its binding affinity to various biological targets. These studies suggest that this compound may have potential as an inhibitor of enzymes involved in cancer metabolism or as an antagonist of receptors implicated in inflammatory responses. The results from these computational analyses provide valuable insights into the molecular interactions that could underpin its therapeutic effects.

The synthesis of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol presents an interesting challenge due to its complex structural features. However, modern synthetic methodologies have made significant progress in facilitating the preparation of such molecules. Multi-step synthetic routes involving cyclization reactions followed by functional group transformations have been developed to construct the triazole core efficiently. Additionally, palladium-catalyzed cross-coupling reactions have been employed to introduce the ethoxyphenyl moiety with high regioselectivity.

In conclusion, 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 156942-85-7) represents a fascinating compound with diverse structural features and potential biological applications. Its unique combination of functional groups positions it as a valuable scaffold for further drug discovery efforts. As research continues to uncover new therapeutic targets and synthetic strategies, this molecule holds promise for contributing to advancements in pharmaceutical chemistry and medicinal biology.

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Amadis Chemical Company Limited
(CAS:156942-85-7)4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
A1234430
Purity:99%
Quantity:10g
Price ($):3424